molecular formula C9H9F4NO B13609614 2-Amino-2-(5-fluoro-2-(trifluoromethyl)phenyl)ethan-1-ol

2-Amino-2-(5-fluoro-2-(trifluoromethyl)phenyl)ethan-1-ol

Cat. No.: B13609614
M. Wt: 223.17 g/mol
InChI Key: HYKDTCPTDBMOIM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Amino-2-(5-fluoro-2-(trifluoromethyl)phenyl)ethan-1-ol is a fluorinated organic compound with the molecular formula C9H9F4NO and a molecular weight of 223.17 g/mol . This compound is characterized by the presence of both amino and hydroxyl functional groups, making it a versatile intermediate in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-2-(5-fluoro-2-(trifluoromethyl)phenyl)ethan-1-ol typically involves the reaction of 5-fluoro-2-(trifluoromethyl)benzaldehyde with an appropriate amine under controlled conditions. The reaction is often carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

2-Amino-2-(5-fluoro-2-(trifluoromethyl)phenyl)ethan-1-ol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while substitution reactions can produce various substituted amines .

Scientific Research Applications

2-Amino-2-(5-fluoro-2-(trifluoromethyl)phenyl)ethan-1-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Amino-2-(5-fluoro-2-(trifluoromethyl)phenyl)ethan-1-ol involves its interaction with specific molecular targets. The amino and hydroxyl groups allow it to form hydrogen bonds and interact with various enzymes and receptors. These interactions can modulate biological pathways and influence cellular processes .

Comparison with Similar Compounds

Similar Compounds

Properties

Molecular Formula

C9H9F4NO

Molecular Weight

223.17 g/mol

IUPAC Name

2-amino-2-[5-fluoro-2-(trifluoromethyl)phenyl]ethanol

InChI

InChI=1S/C9H9F4NO/c10-5-1-2-7(9(11,12)13)6(3-5)8(14)4-15/h1-3,8,15H,4,14H2

InChI Key

HYKDTCPTDBMOIM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1F)C(CO)N)C(F)(F)F

Origin of Product

United States

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